N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide
Description
N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a dihydrobenzopyran scaffold fused to a 4-methylbenzenesulfonamide group. The dihydrobenzopyran moiety imparts conformational rigidity and moderate lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
CAS No. |
82746-16-5 |
|---|---|
Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-16-15-5-3-2-4-13(15)10-11-20-16/h2-9,16-17H,10-11H2,1H3 |
InChI Key |
JXRRCUUAKKRPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3CCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,4-dihydro-1H-2-benzopyran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
- NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide): Contains a thiazolidinone core substituted with a 4-methoxyphenyl group and nicotinamide.
- N-(2-thiazolyl)-benzenesulfonamide : Features a thiazole ring directly linked to the sulfonamide, increasing electron-withdrawing effects and hydrogen-bonding capacity compared to the dihydrobenzopyran analog .
- Example 53 (Chromen-2-yl derivative) : Includes a 4-oxo-4H-chromen-2-yl group, structurally akin to dihydrobenzopyran but with additional fluorophenyl substituents. This increases molecular weight (589.1 g/mol) and introduces halogen-based hydrophobicity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| Target Compound | ~315 (estimated) | Not reported | Dihydrobenzopyran, 4-methylbenzene |
| Example 53 (Chromen-2-yl derivative) | 589.1 | 175–178 | Fluorophenyl, pyrazolo-pyrimidine |
| NAT-1 | 357.4 | Not reported | Thiazolidinone, 4-methoxyphenyl |
| N-(2-thiazolyl)-benzenesulfonamide | 255.3 | Not reported | Thiazole, benzenesulfonamide |
Key Observations :
- Halogenation in Example 53 increases molecular weight and melting point, suggesting higher crystalline stability .
Biological Activity
N-(3,4-Dihydro-1H-2-benzopyran-1-yl)-4-methylbenzene-1-sulfonamide, also known by its CAS number 178870-15-0, is a compound of interest due to its potential biological activities. This article explores the biological activity of this sulfonamide derivative, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzopyran moiety linked to a sulfonamide group. The molecular formula is , and it exhibits unique characteristics that contribute to its biological activity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₁O₃S |
| Molecular Weight | 301.37 g/mol |
| CAS Number | 178870-15-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzopyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study conducted on benzopyran derivatives demonstrated that several compounds exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative effects. In contrast, these compounds showed minimal cytotoxicity towards normal HEK-293 cells, with IC50 values exceeding 100 μM .
The mechanism by which this compound exerts its biological effects may involve:
- Induction of Apoptosis : At concentrations around 5 μM, certain benzopyran derivatives were found to induce apoptosis in cancer cells by approximately 50.8% .
- Kinase Inhibition : Preliminary screening suggested that some derivatives could inhibit specific kinases involved in cancer progression, although this compound's specific kinase interactions require further investigation .
Anti-inflammatory and Other Pharmacological Activities
In addition to anticancer properties, benzopyran derivatives are known for various pharmacological activities:
- Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation through various biochemical pathways.
- Antidiabetic : Some studies suggest that benzopyran derivatives may influence glucose metabolism and insulin sensitivity .
Summary of Key Studies
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. This includes:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To explore specific pathways affected by this compound.
- Structure–Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
